MePhe at Position 4 Yields a 'Row of Magnitude' Increase in MOP Receptor Affinity
In a cyclic pentapeptide scaffold (Dmt-c[d-Lys-Phe-Phe-Asp]NH2), substituting the phenylalanine at position 4 with a methylphenylalanine (MePhe) residue resulted in a 'row of magnitude' increased affinity for the mu-opioid (MOP) receptor compared to the parent compound containing unmodified Phe [1]. This demonstrates a direct, quantifiable improvement in target engagement driven specifically by the 4-methyl substitution.
| Evidence Dimension | Receptor Binding Affinity (MOP receptor) |
|---|---|
| Target Compound Data | Increased affinity by a 'row of magnitude' (qualitative descriptor) |
| Comparator Or Baseline | Parent cyclopeptide Dmt-c[d-Lys-Phe-Phe-Asp]NH2 with unmodified Phe at position 4 |
| Quantified Difference | A 'row of magnitude' increase |
| Conditions | In vitro binding assays using CHO cells expressing human recombinant opioid receptors |
Why This Matters
This substantial increase in target receptor affinity is a key differentiator for researchers developing potent, receptor-selective opioid peptides, directly impacting the choice of building block.
- [1] Perlikowska R, Malfacini D, Cerlesi MC, Calo' G, Piekielna J, Floriot L, Henry T, do Rego JC, Tömböly C, Kluczyk A, Janecka A. Pharmacological characterization of endomorphin-2-based cyclic pentapeptides with methylated phenylalanine residues. PLoS One. 2014;9(6):e99455. View Source
